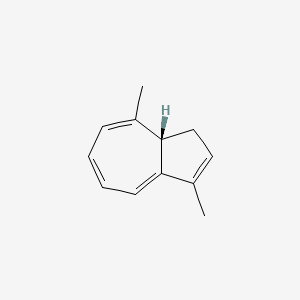
(8aS)-3,8-dimethyl-1,8a-dihydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is a chemical compound with the molecular formula C12H14. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons. Azulenes are known for their unique blue color and are often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-3,8-dimethyl-1,8a-dihydroazulene typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of cyclopentadiene and acetylene derivatives, followed by a series of cyclization and reduction steps. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8aS)-3,8-dimethyl-1,8a-dihydroazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated azulenes, nitroazulenes.
Scientific Research Applications
(8aS)-3,8-dimethyl-1,8a-dihydroazulene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments due to its unique blue color.
Mechanism of Action
The mechanism of action of (8aS)-3,8-dimethyl-1,8a-dihydroazulene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- (3aS,8aS)-6,8a-Dimethyl-3-(propan-2-ylidene)-1,2,3,3a,4,5,8,8a-octahydroazulene
- (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene
Uniqueness
(8aS)-3,8-dimethyl-1,8a-dihydroazulene is unique due to its specific structural configuration and the presence of two methyl groups at positions 3 and 8. This configuration imparts distinct chemical and physical properties, such as its characteristic blue color and reactivity patterns, making it valuable in various applications.
Properties
CAS No. |
85337-23-1 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(8aS)-3,8-dimethyl-1,8a-dihydroazulene |
InChI |
InChI=1S/C12H14/c1-9-5-3-4-6-11-10(2)7-8-12(9)11/h3-7,12H,8H2,1-2H3/t12-/m0/s1 |
InChI Key |
PJSBZKIKQQHYPD-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2C1=CC=CC=C2C |
Canonical SMILES |
CC1=CCC2C1=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


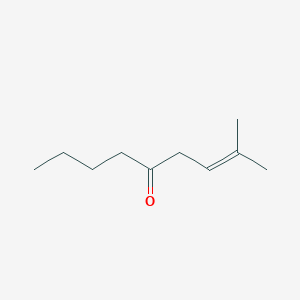
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
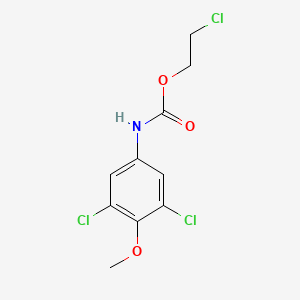
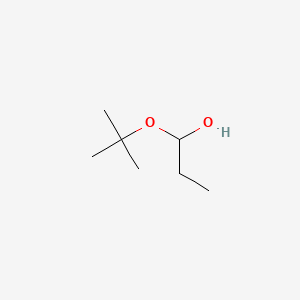
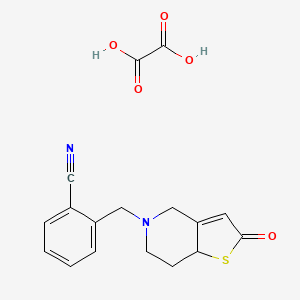
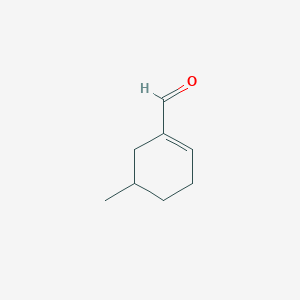
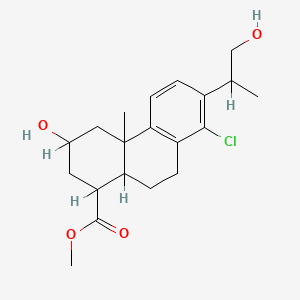
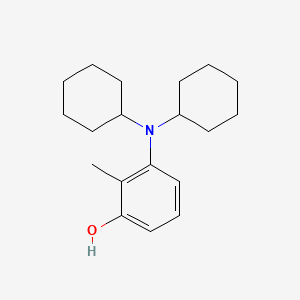

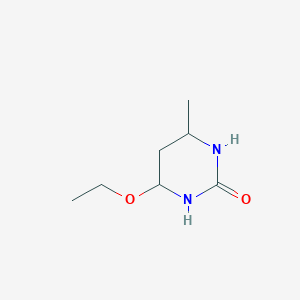
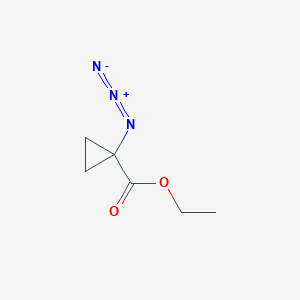
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
